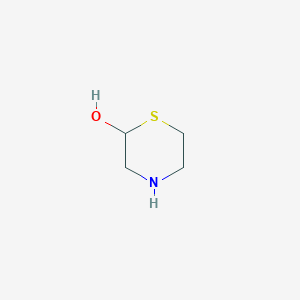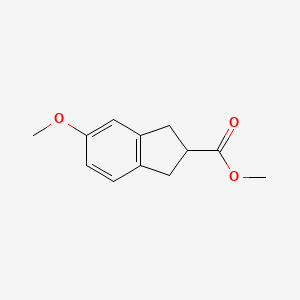
7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole
Overview
Description
“7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole” is a benzimidazole-derived compound . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole derivatives are typically synthesized by condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A simple process to synthesize and separate benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H6ClF3N2/c1-15-4-14-7-3-5 (9 (11,12)13)2-6 (10)8 (7)15/h2-4H,1H3 . The molecular weight of this compound is 234.61 .
Chemical Reactions Analysis
Benzimidazole derivatives have been intensively studied due to their diverse biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Scientific Research Applications
Benzimidazole Fungicides and Biological Impact
Benzimidazoles, including 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole, play a significant role in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Research has shown that bioactive benzimidazoles are specific inhibitors of microtubule assembly, binding to the tubulin molecule. This discovery has spurred intensive research into their mode of action and potential applications in cancer chemotherapy. The findings from studies in fungal cell biology and molecular genetics have leveraged benzimidazoles as tools to understand tubulin structure and the organization and function of microtubules (Davidse, 1986).
DNA Binding Properties and Hoechst 33258
Hoechst 33258 and its analogues, which include benzimidazole groups, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cell biology, aiding in chromosome and nuclear staining and the analysis of nuclear DNA content. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, showcasing the versatility of benzimidazole derivatives in scientific research (Issar & Kakkar, 2013).
Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives
Benzimidazole derivatives, encompassing a wide range of pharmacological functions such as antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities, are crucial in medicinal chemistry. The Mannich reaction, used to synthesize N-methyl derivatives and various drug molecules, highlights the significance of benzimidazole derivatives in developing new therapeutic agents. The variability in composition of these derivatives has led to new therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).
Synthetic Utilities and Therapeutic Potential
Benzimidazole derivatives, due to their structural similarity to naturally occurring nitrogenous bases like purine, exhibit a broad range of biological activities. Their application in designing potent anticancer agents has been explored, leveraging their action through various mechanisms such as intercalation, alkylating agents, and tubulin inhibition. The structure-activity relationship of benzimidazole derivatives provides valuable insights for the development of targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and target.
Biochemical Pathways
Benzimidazole derivatives have been found to impact a variety of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole are not fully understood. Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5-position on the benzimidazole scaffold has been found to influence anticancer activity .
Cellular Effects
The cellular effects of this compound are currently unknown. Benzimidazole derivatives have shown potential anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Benzimidazole derivatives have been found to interact with various biomolecules, potentially influencing their function .
Properties
IUPAC Name |
7-chloro-1-methyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBZPCUCXJWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)



![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)
